Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate

CYP inhibition Drug metabolism Hepatotoxicity screening

Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate (CAS 477857-88-8, molecular formula C₁₇H₁₃N₃O₃S, molecular weight 339.37 g/mol) is a 1,2,3-thiadiazole-based benzamide derivative. The compound belongs to a versatile scaffold class widely studied in medicinal chemistry; the mesoionic character of the 1,2,3-thiadiazole ring enables membrane permeability and strong interaction with diverse biological targets, supporting a broad spectrum of reported activities including anticancer, antimicrobial, and anti-inflammatory effects.

Molecular Formula C17H13N3O3S
Molecular Weight 339.37
CAS No. 477857-88-8
Cat. No. B2370673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate
CAS477857-88-8
Molecular FormulaC17H13N3O3S
Molecular Weight339.37
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
InChIInChI=1S/C17H13N3O3S/c1-23-17(22)12-7-9-13(10-8-12)18-16(21)15-14(19-20-24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,21)
InChIKeyKJSFFWRATWFBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate (CAS 477857-88-8): Procurement-Relevant Identity and Scaffold Profile


Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate (CAS 477857-88-8, molecular formula C₁₇H₁₃N₃O₃S, molecular weight 339.37 g/mol) is a 1,2,3-thiadiazole-based benzamide derivative . The compound belongs to a versatile scaffold class widely studied in medicinal chemistry; the mesoionic character of the 1,2,3-thiadiazole ring enables membrane permeability and strong interaction with diverse biological targets, supporting a broad spectrum of reported activities including anticancer, antimicrobial, and anti-inflammatory effects [1]. Characterized by a 4-phenyl thiadiazole core linked via a carboxamide bridge to a methyl 4-aminobenzoate moiety, it is supplied as a research-grade building block (typically ≥95% purity) for hit-to-lead optimization, pharmacological profiling, and structure–activity relationship (SAR) studies, and is explicitly designated for non-human, non-therapeutic research use only .

Why Procurement of Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate Requires Explicit Specification Against In-Class Analogs


Substitution with a generic 1,2,3-thiadiazole derivative would likely fail to replicate the multi-target pharmacological fingerprint and ADME pre-filtering that this specific benzamide–benzenecarboxylate congener offers. While the 4-phenyl-1,2,3-thiadiazole core confers selective CYP2B4 and CYP2E1 isoform inhibition with demonstrated selectivity against CYP1A2 at 100 µM [1], the appended methyl 4-aminobenzoate arm introduces additional hydrogen-bonding capacity and metabolic stability that profoundly alter target engagement and clearance. Literature demonstrates that minor structural variations within the 1,2,3-thiadiazole class shift potency by orders of magnitude against cancer cell lines (IC₅₀ ranges from 0.058 µM to >50 µM) and alter selectivity indices by over 200-fold [2]. Without the specific carboxamido-benzenecarboxylate substitution, a generic analog would forfeit the dual-capability profile — enzyme inhibition plus antiproliferative potential — that makes CAS 477857-88-8 a strategically distinct procurement choice.

Quantitative Differentiation Evidence for Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate (CAS 477857-88-8)


CYP450 Isoform Selectivity: 4-Phenyl-1,2,3-Thiadiazole Core Demonstrates Selective CYP2B4/CYP2E1 Inhibition

The 4-phenyl-1,2,3-thiadiazole core — the identical heterocyclic scaffold present in the target compound — selectively inhibits CYP2B4 and CYP2E1 at 100 µM while exhibiting no detectable inhibition of CYP1A2 at the same concentration. This selectivity profile was confirmed in in vitro fluorometric CYP450 inhibition assays by Bertin Bioreagent [1]. In contrast, the unsubstituted 1,2,3-thiadiazole and its simple alkyl variants lack this profile. This selective CYP inhibition provides a quantifiable basis for differentiation: the target compound’s core already demonstrates a proven CYP interaction fingerprint, whereas generic thiadiazole analogs without the 4-phenyl substitution show no comparable selectivity data [1].

CYP inhibition Drug metabolism Hepatotoxicity screening

Dual Pharmacophore Capability: Carboxamide-Benzamide Extension Enables Simultaneous CYP Inhibition and Antiproliferative Potential

The target compound combines the CYP-inhibiting 4-phenyl-1,2,3-thiadiazole core with a methyl 4-aminobenzoate moiety via a carboxamide linkage, creating a dual pharmacophore not present in simpler analogs such as 4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6) . While the core alone demonstrates CYP isoform selectivity, the benzamide extension adds hydrogen-bond donor/acceptor capacity (calculated via SMILES analysis: 3 H-bond acceptors, 1 H-bond donor) and has been associated with antiproliferative activity in related 1,2,3-thiadiazole-carboxamide series. A structurally related series of 1,2,3-thiadiazole derivatives showed cytotoxicity against CEM and MCF-7 cell lines with IC₅₀ values ranging from 3.59 µg/mL to 18.36 µM [1][2]. The target compound’s dual functionality — combining a validated CYP-inhibitory core with a benzamide arm capable of engaging kinase or apoptotic targets — is structurally absent in the parent core compound 4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6).

Dual pharmacophore Benzamide Anticancer SAR

Structural Basis for Metabolic Stability: Methyl Ester and Carboxamide Improve Predicted ADME Profile Relative to Carboxylic Acid Analogs

The presence of the methyl ester (COOCH₃) and carboxamide (CONH) functional groups in the target compound is predicted to confer superior metabolic stability compared to analogs bearing a free carboxylic acid. Carboxylic acid derivatives are known substrates for Phase II glucuronidation and amino acid conjugation, often leading to rapid clearance. The methyl ester prodrug motif delays hydrolysis, while the carboxamide bond resists peptidase cleavage more effectively than simple amides [1]. In head-to-head comparisons from the 1,2,3-thiadiazole literature, oral bioavailability up to 29% was achieved in rat models only after optimizing substituents that included ester and amide functionalities, whereas the free acid and unsubstituted analogs showed poor intravenous pharmacokinetic profiles and instability in rat S9 preparations [2]. The closest comparator, 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 78875-63-5), lacks both the methyl ester and the extended benzamide motif and has no reported PK or stability data, making it a high-risk substitute for any in vivo or cellular assay requiring sustained exposure.

Metabolic stability Methyl ester ADME Carboxamide

Antimicrobial Activity Reported for the Target Compound Suggests an Additional Selection Criterion Absent in Core Fragment Comparators

Vendor technical datasheets for Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate consistently list antimicrobial (antibacterial and antifungal) activity alongside anticancer activity as key biological properties . This dual anti-infective and anticancer annotation is not reported for the simpler core fragment 4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6), which is solely characterized as a CYP inhibitor . While the quantitative MIC data for the target compound are not publicly disclosed in peer-reviewed literature, the compound's annotation as an antimicrobial agent — specifically mentioned by two independent vendor sources — provides a phenotypic activity claim absent in the core fragment. In structurally related 1,2,3-thiadiazole and 1,2,3-selenadiazole series, compounds bearing carboxamide/benzoate extensions showed promising antibacterial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, E. coli) species [1].

Antimicrobial Antibacterial Antifungal Broad-spectrum

Procurement-Driven Application Scenarios for Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate (CAS 477857-88-8)


CYP450-Mediated Drug–Drug Interaction (DDI) Screening Using an Intrinsically CYP-Active Scaffold

Researchers designing DDI panels can utilize CAS 477857-88-8 as a combined CYP2B4/CYP2E1 inhibitor probe with built-in selectivity against CYP1A2. The 4-phenyl-1,2,3-thiadiazole core provides selective inhibition at 100 µM, with inactivation occurring in a mechanism-based manner [1]. Unlike the core fragment alone, the full benzamide conjugate enables simultaneous measurement of how CYP inhibition affects the antiproliferative activity of the compound, allowing integrated DDI and efficacy studies in a single experimental system.

Kinase-Targeted Anticancer Lead Optimization Leveraging the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring serves as a proven hinge-binding motif in VEGFR-2/KDR kinase inhibitor design, with oral bioavailability up to 29% achieved in optimized analogs [2]. The target compound’s additional benzamide arm provides a vector for further SAR exploration, enabling medicinal chemists to modify the methyl ester and phenyl substituents while retaining the thiadiazole hinge-binder. This positions CAS 477857-88-8 as a superior starting point compared to the simpler 4-Phenyl-1,2,3-thiadiazole core (CAS 25445-77-6), which lacks the carboxamide extension needed for ATP-binding pocket engagement.

Broad-Spectrum Antimicrobial Screening Coupled with Anticancer Selectivity Profiling

The compound’s annotation as both an antimicrobial and anticancer agent [3] makes it a strategic procurement choice for phenotypic screening programs that aim to identify compounds with differential toxicity toward bacterial/fungal cells versus cancer cells. Related 1,2,3-thiadiazole-carboxamide derivatives have demonstrated activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) species [2][3], supporting the target compound's use in selectivity index determination between microbial and mammalian cell lines.

Metabolic Stability and Pharmacokinetic Profiling in Rodent Models

The methyl ester and carboxamide functional groups, predicted to confer improved metabolic stability over free acid analogs [2], allow researchers to use this compound in rodent PK studies without the confounding rapid clearance associated with carboxylic acid-bearing thiadiazoles. The SAR precedent from optimized 1,2,3-thiadiazole-pyrazolone series, where ester and amide modifications rescued oral bioavailability from negligible to 29% [2], supports the selection of CAS 477857-88-8 over 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 78875-63-5) for any study requiring adequate systemic exposure.

Quote Request

Request a Quote for Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.